Allantoin

描述

属性

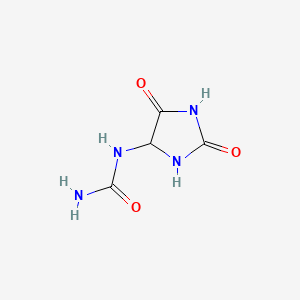

IUPAC Name |

(2,5-dioxoimidazolidin-4-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O3/c5-3(10)6-1-2(9)8-4(11)7-1/h1H,(H3,5,6,10)(H2,7,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJWUDADGALRAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(=O)NC(=O)N1)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020043 | |

| Record name | Allantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to white odorless solid; [Hawley] White powder; [MSDSonline], Solid | |

| Record name | Allantoin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3560 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Allantoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000462 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in alcohol, methanol, pyridine, Soluble in ethanol, sodium hydroxide; insoluble in ethyl ether, methanol, Water: 0.57% (25 °C); ethanol (96%): 0.04% (25 °C); eth/water (1/1): 0.35% (25 °C); propylene glycol/water (1/1): 0.40% (25 °C); glycerol/water (1/1): 0.60% (25 °C), In water, 5.26X10+3 mg/L at 25 °C, 5.26 mg/mL | |

| Record name | ALLANTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Allantoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000462 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from aqueous methanol, White to colorless powder or crystals, Monoclinic plates | |

CAS No. |

97-59-6 | |

| Record name | Allantoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allantoin [USAN:USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allantoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11100 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | allantoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | allantoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7606 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N-(2,5-dioxo-4-imidazolidinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allantoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allantoin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/344S277G0Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALLANTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Allantoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000462 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

239 °C /Racemic form/, MP: 230 °C (decomposes), 239 °C | |

| Record name | ALLANTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Allantoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000462 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Allantoin Biosynthesis: A Technical Guide to the Core Pathways in Plants and Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allantoin, a heterocyclic organic compound, is a key metabolic intermediate in the purine catabolism pathway in most organisms, including plants and bacteria. It plays a crucial role in nitrogen mobilization and transport, particularly in symbiotic nitrogen-fixing plants.[1][2][3] In recent years, this compound has garnered significant interest for its multifaceted roles in stress tolerance, signaling, and its potential applications in pharmaceuticals and agriculture.[3][4] This technical guide provides an in-depth exploration of the core this compound biosynthesis pathways in plants and bacteria, offering a comparative analysis of the enzymes, regulation, and experimental methodologies used to study these fundamental biological processes.

This compound Biosynthesis Pathway in Plants

In plants, this compound biosynthesis is an integral part of purine catabolism, primarily occurring in the peroxisomes and endoplasmic reticulum.[2][5] The pathway serves to remobilize nitrogen from purine nucleotides, which is particularly important in nitrogen-fixing legumes where ureides (this compound and allantoate) are the primary long-distance transport forms of nitrogen.[3]

The biosynthesis of this compound in plants begins with the deamination of adenosine monophosphate (AMP) to inosine monophosphate (IMP), which is then converted to xanthosine monophosphate (XMP) and subsequently to xanthosine. Xanthosine is then hydrolyzed to xanthine. The core pathway from xanthine to this compound involves the following key enzymatic steps:

-

Xanthine Dehydrogenase (XDH): Xanthine is oxidized to uric acid by xanthine dehydrogenase.

-

Urate Oxidase (Uricase): Uric acid is then oxidized to the unstable intermediate 5-hydroxyisourate (HIU) by urate oxidase, a key enzyme localized in the peroxisome.[6][7]

-

HIU Hydrolase: HIU is hydrolyzed to 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU).

-

OHCU Decarboxylase: OHCU is decarboxylated to form (S)-allantoin.

The synthesized this compound is then transported to the endoplasmic reticulum, where it is further metabolized.

Regulation of this compound Biosynthesis in Plants

The regulation of this compound biosynthesis in plants is complex and occurs at both the transcriptional and post-transcriptional levels. The expression of genes encoding pathway enzymes is influenced by various factors, including nitrogen availability and abiotic stress conditions such as drought and salinity.[8][9] For instance, under salt stress, the expression of the allantoinase (ALN) gene, which degrades this compound, is repressed, leading to this compound accumulation.[8] this compound itself has been shown to act as a signaling molecule, activating abscisic acid (ABA) metabolism and enhancing stress tolerance.[9]

dot

This compound Biosynthesis and Utilization Pathway in Bacteria

In bacteria, the this compound utilization pathway enables the use of this compound as a nitrogen source, particularly under anaerobic conditions.[10][11] The genes for this pathway are often organized into operons, allowing for coordinated regulation.

The bacterial pathway for this compound degradation to a usable nitrogen source (ammonia) involves the following key steps:

-

Allantoinase: this compound is hydrolyzed to allantoate.

-

Allantoate Amidohydrolase: Allantoate is then converted to (S)-ureidoglycine, releasing ammonia and carbon dioxide.

-

(S)-Ureidoglycine Aminohydrolase: (S)-ureidoglycine is hydrolyzed to ureidoglycolate and another molecule of ammonia.

-

Ureidoglycolate Lyase: Ureidoglycolate is cleaved to glyoxylate and urea.

The released ammonia can be assimilated by the cell. In some bacteria, the pathway can branch, with ureidoglycolate being oxidized to oxalurate, which is then converted to oxamate and carbamoyl phosphate, generating ATP and additional ammonia.[10]

Regulation of this compound Utilization in Bacteria

The this compound utilization pathway in bacteria, particularly in Escherichia coli, is tightly regulated at the transcriptional level. The genes are organized into the all regulon, which is controlled by two key regulatory proteins:[12][13]

-

AllR: A repressor protein that binds to the operator regions of the all operons in the absence of an inducer. The repressor function of AllR is activated by this compound and inactivated by glyoxylate.[11][14][15]

-

AllS: An activator protein that is essential for the expression of the allD operon.[12][13]

This dual-regulatory system allows the bacterium to finely tune the expression of the this compound utilization genes in response to the availability of this compound and the metabolic state of the cell.

dot

Data Presentation: Quantitative Analysis

The following tables summarize key quantitative data related to the enzymes and metabolites of the this compound biosynthesis pathways in selected plants and bacteria. This data is essential for comparative analysis and for modeling metabolic flux.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Organism | Substrate | Km | Vmax | Source |

| Uricase | Glycine max (Soybean) | Uric Acid | - | - | [16] |

| Uricase | Arabidopsis thaliana | Uric Acid | - | - | [7] |

| Allantoinase | Glycine max (Soybean) | This compound | - | - | [17][18] |

| Allantoinase | Arabidopsis thaliana | This compound | - | - | [5][19] |

| Allantoate Deiminase | Glycine max (Soybean) | Allantoate | 72 µM | 37 s-1 (kcat) | [1] |

| Allantoinase | Escherichia coli | This compound | >15 mM | - | [4] |

| Oxamic Transcarbamylase | Escherichia coli | Carbamoyl Phosphate | 1.3 mM | 15.4 U/mg | [20] |

| Oxamic Transcarbamylase | Escherichia coli | Oxamate | 36.9 mM | 27.0 U/mg | [20] |

Table 2: Metabolite Concentrations

| Metabolite | Organism/Tissue | Condition | Concentration | Source |

| This compound | Arabidopsis thaliana leaves | Control | ~2.5 µmol/g FW | [21] |

| This compound | Arabidopsis thaliana leaves | 100 µM CdCl2 | ~4 µmol/g FW | [21] |

| This compound | Zea mays silk | Various hybrids | 215-289 mg/100g DW | [22][23] |

| This compound | Pisonia grandis leaves (ethanol extract) | - | 27.63% of extract | [24][25] |

| This compound | Oryza sativa (Rice) | Nitrogen-stressed | ~8-fold increase | [26] |

| This compound | Escherichia coli culture | Engineered strain | 2360 mg/L | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound biosynthesis.

Protocol 1: Spectrophotometric Assay of Uricase Activity

This protocol is adapted from standard methods for determining uricase activity by monitoring the decrease in absorbance at 293 nm as uric acid is converted to this compound.[10][11]

Materials:

-

0.1 M Sodium borate buffer, pH 8.5

-

Uric acid solution (prepared by dissolving in a dilute lithium carbonate solution)

-

Enzyme extract

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a fresh uric acid solution by dissolving 100 mg of uric acid in 100 ml of 0.06% lithium carbonate solution. Dilute this stock solution with the borate buffer to a final concentration that gives an initial absorbance of ~0.6-0.8 at 293 nm.

-

Equilibrate the spectrophotometer to 25°C and set the wavelength to 293 nm.

-

In a quartz cuvette, mix 2.5 ml of the uric acid substrate solution with 0.4 ml of borate buffer.

-

Incubate the mixture in the spectrophotometer for 5 minutes to reach thermal equilibrium and record any blank rate.

-

Initiate the reaction by adding 0.1 ml of the enzyme extract and immediately start recording the decrease in absorbance at 293 nm for 5-10 minutes.

-

Calculate the rate of change in absorbance per minute (ΔA/min).

-

The enzyme activity (Units/ml) can be calculated using the Beer-Lambert law, where the molar extinction coefficient of uric acid at 293 nm is 12,600 M-1cm-1.

dot

Protocol 2: Colorimetric Assay of Allantoinase Activity

This protocol is based on the reaction of the product of allantoinase, allantoate, which is hydrolyzed to glyoxylate. The glyoxylate is then derivatized for colorimetric quantification.[13][27]

Materials:

-

100 mM Tris-HCl buffer, pH 7.5

-

10 mM this compound solution

-

0.1 M Phenylhydrazine hydrochloride

-

Concentrated HCl

-

5% Potassium ferricyanide

-

Enzyme extract

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 0.5 ml of 10 mM this compound in Tris-HCl buffer.

-

Add 0.1 ml of the enzyme extract to the reaction mixture.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding 0.1 ml of 1 N HCl.

-

Add 0.2 ml of 0.1 M phenylhydrazine hydrochloride and incubate for 5 minutes at room temperature.

-

Add 0.1 ml of concentrated HCl and 0.1 ml of 5% potassium ferricyanide.

-

After 15 minutes, measure the absorbance at 535 nm.

-

Prepare a standard curve using known concentrations of glyoxylate to quantify the amount of product formed.

Protocol 3: HPLC Quantification of this compound in Plant Tissues

This protocol provides a method for the extraction and quantification of this compound from plant tissues using reverse-phase high-performance liquid chromatography (RP-HPLC).[22][28][29][30]

Materials:

-

Plant tissue (leaves, roots, etc.)

-

Liquid nitrogen

-

Extraction solvent (e.g., methanol:water or acetone:water)

-

HPLC system with a C18 column and UV detector

-

Mobile phase (e.g., acetonitrile:phosphate buffer)

-

This compound standard

Procedure:

-

Harvest and immediately freeze the plant tissue in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Extract a known weight of the powdered tissue with the extraction solvent (e.g., 10 ml solvent per gram of tissue) by vortexing or sonicating.

-

Centrifuge the extract at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Inject a known volume of the filtered extract onto the HPLC system.

-

Separate the compounds using a C18 column with an isocratic or gradient elution of the mobile phase.

-

Detect this compound using a UV detector at a wavelength of ~210-235 nm.

-

Quantify the this compound concentration by comparing the peak area to a standard curve prepared with known concentrations of this compound.

dot

Protocol 4: Construction of Gene Knockout Mutants in E. coli

This protocol outlines a general method for creating single-gene knockouts in E. coli using lambda red recombineering, a widely used technique for bacterial genetic engineering.[26][27][31]

Materials:

-

E. coli strain carrying the pKD46 plasmid (expresses the lambda red recombinase)

-

Plasmids with antibiotic resistance cassettes flanked by FRT sites (e.g., pKD3, pKD4)

-

Primers with homology to the target gene and the resistance cassette

-

Competent E. coli cells

-

Electroporator

-

Appropriate antibiotics and L-arabinose

Procedure:

-

Primer Design: Design primers with ~50 bp of homology to the regions flanking the gene to be deleted and ~20 bp of sequence that anneals to the antibiotic resistance cassette template plasmid.

-

PCR Amplification: Amplify the antibiotic resistance cassette using the designed primers and the appropriate template plasmid (e.g., pKD4 for kanamycin resistance).

-

Purification of PCR Product: Purify the PCR product to remove primers and template DNA. Digest the template plasmid with DpnI, which specifically cleaves methylated DNA (the plasmid), leaving the unmethylated PCR product intact.

-

Preparation of Electrocompetent Cells: Grow the E. coli strain containing pKD46 at 30°C to an OD600 of ~0.4. Induce the expression of the lambda red recombinase by adding L-arabinose and continue to grow for another hour. Prepare electrocompetent cells by washing the cells repeatedly with ice-cold sterile water or 10% glycerol.

-

Electroporation: Electroporate the purified PCR product into the prepared electrocompetent cells.

-

Selection of Mutants: Plate the transformed cells on agar plates containing the appropriate antibiotic to select for colonies where the target gene has been replaced by the resistance cassette.

-

Verification of Knockout: Verify the gene knockout by colony PCR using primers that flank the target gene region and by sequencing.

-

(Optional) Removal of Resistance Cassette: The antibiotic resistance cassette can be removed by transforming the mutant with a plasmid expressing the FLP recombinase (e.g., pCP20), which recognizes the FRT sites flanking the cassette.

Conclusion

The this compound biosynthesis and utilization pathways are fundamental metabolic routes in both plants and bacteria, playing critical roles in nitrogen metabolism and stress responses. While the core enzymatic steps are conserved, the regulatory mechanisms and physiological roles of this compound differ significantly between these kingdoms. This technical guide has provided a comprehensive overview of these pathways, supported by quantitative data and detailed experimental protocols. Further research, particularly in elucidating the kinetic properties of plant enzymes and the intricate regulatory networks governing this compound metabolism, will undoubtedly provide deeper insights into these vital biological processes and open new avenues for applications in agriculture and medicine.

References

- 1. uniprot.org [uniprot.org]

- 2. Functional Characterization of Allantoinase Genes from Arabidopsis and a Nonureide-Type Legume Black Locust - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Identification, Biochemical Characterization, and Subcellular Localization of Allantoate Amidohydrolases from Arabidopsis and Soybean - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uricase / urate oxidase / nodulin 35 [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. This compound accumulation mediated b... preview & related info | Mendeley [mendeley.com]

- 9. The purine metabolite this compound enhances abiotic stress tolerance through synergistic activation of abscisic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dual Regulation of the allF Operon by ArcA and AllS Enables Anaerobic this compound Utilization in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The transcription regulator AllR senses both this compound and glyoxylate and controls a set of genes for degradation and reutilization of purines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulation of the Escherichia coli this compound regulon: coordinated function of the repressor AllR and the activator AllS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. E. coli allantoinase is activated by the downstream metabolic enzyme, glycerate kinase, and stabilizes the putative this compound transporter by direct binding [escholarship.org]

- 15. researchgate.net [researchgate.net]

- 16. uniprot.org [uniprot.org]

- 17. Purification of allantoinase from soybean seeds and production and characterization of anti-allantoinase antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. uniprot.org [uniprot.org]

- 19. ALN allantoinase [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 20. Gene knockout [protocols.io]

- 21. academic.oup.com [academic.oup.com]

- 22. Quantification of this compound in various Zea mays L. hybrids by RP-HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Quantitative analysis of this compound in leaves, stem and roots of pisonia grandis r.br. by rp-hplc | International Journal of Current Research [journalcra.com]

- 26. biocompare.com [biocompare.com]

- 27. Multiple Stepwise Gene Knockout Using CRISPR/Cas9 in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 28. bioinnovatise.com [bioinnovatise.com]

- 29. Protocol for gene knockout – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]

- 30. researchgate.net [researchgate.net]

- 31. The Construction of Systematic In-Frame, Single-Gene Knockout Mutant Collection in Escherichia coli K-12 | Springer Nature Experiments [experiments.springernature.com]

The Role of Allantoin in Mammalian Purine Catabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allantoin, a diureide of glyoxylic acid, represents a key metabolic intermediate in the purine catabolism pathway of most mammals. While humans and other higher primates conclude purine degradation at uric acid, the majority of mammals possess the enzyme uricase, which catalyzes the oxidation of uric acid to this compound. This conversion significantly increases the solubility of the nitrogenous waste product, facilitating its excretion and preventing the accumulation of uric acid, which can lead to conditions such as hyperuricemia and gout in susceptible species. This technical guide provides an in-depth exploration of this compound's role in mammalian purine catabolism, detailing the enzymatic pathways, comparative quantitative data, and relevant experimental protocols. Furthermore, it visualizes the core metabolic and signaling pathways, offering a comprehensive resource for researchers in drug development and metabolic diseases.

Introduction to Purine Catabolism and the Significance of this compound

Purine nucleotides, essential components of nucleic acids and cellular energy currency, undergo a continuous cycle of synthesis and degradation. The catabolism of purine bases, namely adenine and guanine, converges on the formation of xanthine, which is subsequently oxidized to uric acid by the enzyme xanthine oxidase.[1] In most mammals, this is not the final step. The presence of the hepatic enzyme uricase (urate oxidase) marks a critical divergence in purine excretion pathways among mammalian species.[2]

Uricase catalyzes the oxidative cleavage of the pyrimidine ring of uric acid to form the more soluble compound, 5-hydroxyisourate, which is then non-enzymatically converted to this compound.[2] The significance of this conversion lies in the physicochemical properties of the end products. Uric acid is poorly soluble in aqueous environments, and its accumulation can lead to the formation of monosodium urate crystals, a hallmark of gout.[3] this compound, in contrast, is significantly more water-soluble, allowing for efficient renal excretion.[4] The evolutionary loss of a functional uricase gene in humans and other hominoids has resulted in constitutively higher serum uric acid levels in these species, predisposing them to hyperuricemia and related pathologies.[1][2]

In mammals that possess a functional uricase enzyme, the purine catabolic pathway can continue beyond this compound. The enzymes allantoinase and allantoicase further hydrolyze this compound to allantoic acid, and then to urea and glyoxylic acid, respectively.[5] The presence and activity of these downstream enzymes vary across different mammalian lineages.[5]

The Enzymatic Pathway of this compound Formation and Further Degradation

The central pathway of purine catabolism leading to and beyond this compound involves a series of enzymatic steps, the presence and location of which can differ between species.

From Uric Acid to this compound: The Role of Uricase

The conversion of uric acid to this compound is the pivotal step differentiating purine metabolism in most mammals from that in humans and higher primates.

-

Enzyme: Uricase (Urate Oxidase; EC 1.7.3.3)

-

Reaction: Uric Acid + O₂ + H₂O → 5-Hydroxyisourate + H₂O₂ → this compound + CO₂

-

Location: Primarily in the peroxisomes of hepatocytes.[2]

The reaction proceeds in two main stages. First, uricase oxidizes uric acid to the unstable intermediate 5-hydroxyisourate. This intermediate then undergoes spontaneous decarboxylation to yield this compound.

Downstream from this compound: Allantoinase and Allantoicase

In many non-primate mammals, the catabolic pathway continues with the hydrolysis of this compound.

-

Enzyme: Allantoinase (EC 3.5.2.5)

-

Reaction: this compound + H₂O → Allantoic Acid

-

Enzyme: Allantoicase (Allantoate Amidohydrolase; EC 3.5.3.4)

-

Reaction: Allantoic Acid + H₂O → Ureidoglycolate + Urea

-

Further Degradation: Ureidoglycolate can be further metabolized to glyoxylate and another molecule of urea.

The distribution of allantoinase and allantoicase is not uniform across all mammals that possess uricase. For instance, these enzymes are present in the liver of amphibians and some fish, but their presence and activity in various mammalian tissues are less consistently documented.[5][6] Some studies suggest that in cetaceans, the gene for allantoicase (ALLC) has been lost.[7]

Quantitative Data on Purine Metabolites in Mammals

The concentrations of uric acid and this compound in biological fluids provide a clear quantitative distinction between mammals with and without a functional uricase enzyme.

Table 1: Comparative Plasma/Serum Concentrations of Uric Acid and this compound in Various Mammals

| Species | Uric Acid (mg/dL) | This compound (mg/dL) | Uric Acid:this compound Ratio | Reference(s) |

| Human | 2.4 - 7.2 | ~0.2 - 0.5 | ~5-36 : 1 | [8][9] |

| Chimpanzee | ~2.0 - 5.0 | Low | High | [10] |

| Rhesus Macaque | ~0.5 - 1.5 | High | Low | [11] |

| Dog (most breeds) | ~0.5 - 1.5 | High | Low | [12] |

| Dalmatian Dog | 2.0 - 4.0 | Lower than other dogs | High | [8] |

| Rat | ~1.0 - 2.0 | High | Low | [13] |

| Mouse | ~1.0 - 2.0 | High | Low | [14] |

| Cow | ~0.5 - 2.0 | High | Low | [12] |

| Pig | ~1.0 - 2.0 | High | Low | [2] |

Note: Values are approximate and can vary based on diet, age, sex, and health status.

Table 2: Kinetic Parameters of Uricase from Different Species

| Species/Source | K_m_ (μM) | k_cat_ (s⁻¹) | Catalytic Efficiency (k_cat_/K_m_) (M⁻¹s⁻¹) | Reference(s) |

| Pig (Recombinant) | ~10-15 | ~10-12 | ~0.7 - 1.2 x 10⁶ | [2] |

| Baboon (Recombinant) | ~10-15 | ~1-2 | ~0.1 x 10⁶ | [2] |

| Aspergillus flavus | 96.2 | 0.07 | 7.3 x 10² | [15] |

| Candida utilis | 38.5 | 0.20 | 5.2 x 10³ | [15] |

| Bovine (Kidney) | 125 | - | - | [13] |

| Ancestral Mammalian (An19/22) | ~10 | ~20 | ~2.0 x 10⁶ | [2] |

Note: Kinetic parameters can vary depending on the assay conditions (pH, temperature) and whether the enzyme is native or recombinant.

Signaling Pathways Associated with Purine Catabolism

The intermediates and final products of purine metabolism are not merely excretory waste but also act as signaling molecules that can influence cellular processes, particularly those related to energy homeostasis and cell growth.

AMPK and Purine Metabolism

AMP-activated protein kinase (AMPK) is a crucial sensor of cellular energy status. A low ATP:AMP ratio activates AMPK, which in turn stimulates catabolic pathways to generate ATP and inhibits anabolic processes. The purine salvage pathway and de novo synthesis are interconnected with AMPK signaling. For instance, the intermediate of de novo purine synthesis, AICAR (5-aminoimidazole-4-carboxamide ribonucleotide), is an allosteric activator of AMPK.[16]

mTOR and Purine Metabolism

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. mTOR signaling, particularly through the mTORC1 complex, is sensitive to nutrient availability, including purines. Depletion of purine nucleotides has been shown to inhibit mTORC1 signaling, thereby linking the availability of these essential building blocks to the regulation of cell growth.[11][17]

Experimental Protocols

Accurate quantification of this compound and the measurement of uricase activity are fundamental for research in this area. Below are detailed methodologies for these key experiments.

Quantification of this compound in Biological Fluids by LC-MS/MS

This method provides high sensitivity and specificity for the determination of this compound in plasma, serum, and urine.

5.1.1. Sample Preparation

-

Plasma/Serum: To 100 µL of plasma or serum, add 400 µL of ice-cold acetonitrile containing an internal standard (e.g., ¹³C,¹⁵N₂-Allantoin).

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Urine: Dilute urine samples 1:10 with deionized water.

-

To 50 µL of the diluted urine, add 50 µL of the internal standard solution and 400 µL of acetonitrile.

-

Vortex and centrifuge as described for plasma/serum.

-

Transfer the supernatant for LC-MS/MS analysis.

5.1.2. LC-MS/MS Conditions

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for good retention of the polar this compound molecule.

-

Mobile Phase: An isocratic mobile phase of acetonitrile and water with a small percentage of formic acid (e.g., 95:5 acetonitrile:water with 0.1% formic acid) is often effective.

-

Flow Rate: Typically 0.2-0.4 mL/min.

-

Mass Spectrometry: Operate in positive ion mode with multiple reaction monitoring (MRM).

-

This compound Transition: m/z 159 → 116

-

Internal Standard Transition: m/z 162 → 118 (for ¹³C,¹⁵N₂-Allantoin)

-

5.1.3. Data Analysis

Quantify this compound concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

References

- 1. fiveable.me [fiveable.me]

- 2. pnas.org [pnas.org]

- 3. Purine metabolism - Wikipedia [en.wikipedia.org]

- 4. Regulation of uric acid metabolism and excretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evolution of allantoinase and allantoicase involved in urate degradation in liver peroxisomes. A rapid purification of amphibian allantoinase and allantoicase complex, its subunit locations of the two enzymes, and its comparison with fish allantoinase and allantoicase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Evolutionary impacts of purine metabolism genes on mammalian oxidative stress adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Simultaneous determination of uric acid metabolites this compound, 6-aminouracil, and triuret in human urine using liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchmap.jp [researchmap.jp]

- 12. Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Labelling of uric acid and this compound in different purine organs and urine of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. clinexprheumatol.org [clinexprheumatol.org]

- 15. EP2986720B1 - Uricase mutants - Google Patents [patents.google.com]

- 16. A New View into the Regulation of Purine Metabolism – The Purinosome - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Interplay between mTOR and Purine Metabolism Enzymes and Its Relevant Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Allantoin as a biomarker for oxidative stress in humans

An In-depth Technical Guide to Allantoin as a Biomarker for Oxidative Stress in Humans

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous human diseases, including cardiovascular, neurodegenerative, and inflammatory conditions[1][2]. The measurement of reliable and specific biomarkers is crucial for assessing the extent of oxidative damage in clinical and research settings. This compound, the primary oxidation product of uric acid, has emerged as a promising and specific biomarker of oxidative stress in humans[3][4][5].

Uric acid is the final product of purine metabolism in humans and is a potent antioxidant, scavenging various ROS[6][7][8]. Unlike most mammals, humans lack the enzyme uricase, which metabolically converts uric acid to this compound[9][10]. Therefore, in humans, this compound is produced almost exclusively through the non-enzymatic oxidation of uric acid by ROS[11]. This specificity makes this compound an attractive biomarker, as its levels in biological fluids directly reflect the in vivo burden of oxidative stress[5][7]. This guide provides a comprehensive overview of this compound as a biomarker, detailing its formation, analytical quantification methods, and its application in various human health conditions.

Biochemical Pathway of this compound Formation

Under conditions of oxidative stress, uric acid is oxidized by various reactive species, such as hydroxyl radicals, peroxynitrite, and hypochlorous acid, to form this compound as the major stable end-product[9][10][12]. The oxidation can proceed through different mechanisms, including one-electron and two-electron pathways, but this compound is the common final product[12]. The reaction is a non-enzymatic process, and the resulting this compound is then excreted in the urine[7]. This direct link between ROS activity and this compound production underscores its utility as a biomarker of systemic oxidative damage[9][12].

Analytical Methodologies for this compound Quantification

Accurate quantification of this compound is critical for its validation as a biomarker. Various analytical methods have been developed, with mass spectrometry-based techniques being the most sensitive and specific.

Key Analytical Techniques

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used method due to its high sensitivity, specificity, and throughput[3][13][14]. It often involves hydrophilic interaction liquid chromatography (HILIC) for separation[4][15]. The use of a stable isotope-labeled internal standard, such as DL-allantoin-5-¹³C;1-¹⁵N, is crucial for accurate quantification[4][7].

-

Gas Chromatography-Mass Spectrometry (GC/MS): This method has also been used for this compound quantification but often requires complex sample derivatization steps[6][7].

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: Older methods utilized HPLC with UV detection, but they can suffer from lower sensitivity and potential interference from other compounds in biological matrices[16][17].

A critical consideration in methodology is the avoidance of artificial this compound generation. Early methods using strongly alkaline conditions for sample extraction were found to cause the breakdown of uric acid, leading to a significant overestimation of this compound concentrations[6][11]. Modern methods avoid these harsh conditions to ensure measurement of true in vivo levels[6].

Sample Experimental Protocol: LC-MS/MS for Plasma this compound

The following protocol is a synthesized example based on common methodologies described in the literature[3][4][7][13][14].

1. Sample Preparation (Deproteinization):

- To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a known concentration of the stable isotope-labeled internal standard (e.g., DL-allantoin-5-¹³C;1-¹⁵N).

- Vortex the mixture for 30 seconds to precipitate proteins.

- Centrifuge at 14,000 x g for 10 minutes at 4°C.

- Transfer the supernatant to an autosampler vial for analysis.

2. Chromatographic Separation (UPLC/HPLC):

- Column: A HILIC column (e.g., XBridge BEH Amide, 2.1x150 mm, 3.5 µm) is typically used[15].

- Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., 0.1-0.5% formic acid in water)[7][15]. A typical isocratic mobile phase could be 95:5 (v/v) acetonitrile:0.5% formic acid in water[7].

- Flow Rate: 200-400 µL/min.

- Injection Volume: 5-10 µL.

3. Mass Spectrometry Detection (MS/MS):

- Ionization: Electrospray ionization in positive ion mode (ESI+).

- Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions:

- This compound: The protonated molecular ion [M+H]⁺ at m/z 159 is monitored, with transitions to product ions such as m/z 116 (primary) and m/z 61 (secondary)[7].

- Internal Standard (¹³C,¹⁵N-Allantoin): The [M+H]⁺ ion at m/z 161 is monitored, with a corresponding shift in the product ion (e.g., m/z 118)[7].

- Quantification: The concentration of this compound is determined by the ratio of the peak area of the analyte to the peak area of the internal standard, plotted against a standard curve.

4. Method Validation:

- The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision (within-day and between-day), recovery, and limit of quantification (LOQ)[3][4][14][15].

// Node Definitions

start [label="Start:\nPlasma/Urine Sample", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

step1 [label="1. Sample Preparation\n- Add Acetonitrile + Internal Standard\n- Vortex & Centrifuge", fillcolor="#F1F3F4", fontcolor="#202124"];

step2 [label="2. UPLC/HPLC Separation\n(HILIC Column)", fillcolor="#F1F3F4", fontcolor="#202124"];

step3 [label="3. MS/MS Detection\n- ESI+ Ionization\n- Multiple Reaction Monitoring (MRM)", fillcolor="#F1F3F4", fontcolor="#202124"];

step4 [label="4. Data Analysis\n- Peak Integration\n- Ratio to Internal Standard", fillcolor="#F1F3F4", fontcolor="#202124"];

end [label="Result:\nthis compound Concentration", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edge Definitions

start -> step1;

step1 -> step2 [label="Inject Supernatant"];

step2 -> step3 [label="Eluent"];

step3 -> step4 [label="Mass Spectra"];

step4 -> end;

}

Quantitative this compound Levels in Human Studies

Numerous studies have quantified this compound in various biological matrices, demonstrating elevated levels in conditions associated with increased oxidative stress.

Table 1: this compound Concentrations in Human Plasma/Serum

| Condition | Subjects (n) | This compound Concentration (µM) | Control Group (n) | Control Concentration (µM) | Reference |

| Healthy (Male) | 88 | 1.21 ± 0.99 | - | - | [3][14] |

| Healthy (Female) | 112 | 0.97 ± 0.74 | - | - | [3][14] |

| Healthy (Mixed) | 35 | 2.0 (IQR: 1.4-3.6) | - | - | [4] |

| Healthy (Mixed) | ~864 | 2.2 ± 0.70 | - | - | [18] |

| Type 2 Diabetes | 35 | 8.82 ± 7.26 | 200 | 1.08 ± 0.86 | [3][14] |

| Rheumatoid Arthritis | 43 | 3.7 (IQR: 3.0-5.6) | 35 | 2.0 (IQR: 1.4-3.6) | [4] |

| Rheumatoid Arthritis | 21 | 22.1 ± 11.3 | 15 | 13.6 ± 6.3 | [10] |

| Gout | 10 (synovial fluid) | 3.3 (IQR: 2.8-5.8) | - | - | [4] |

| Gout (Tophaceous) | 154 (total) | 3.37 ± 1.91 | 47 | Not specified | [19] |

| Chronic Renal Failure | 30 | 20.5 ± 6.5 | 30 | 2.1 ± 1.1 | [16] |

| Ischemic Stroke | 66 | Significantly higher vs. controls | 132 | Not specified | [20] |

| Exercise (10 min run) | Healthy | ~200% increase post-exercise | Pre-exercise | Baseline | [8] |

Data are presented as mean ± SD or median (Interquartile Range, IQR) as reported in the source.

Table 2: this compound Concentrations in Human Urine

| Condition | Subjects (n) | This compound Concentration | Reference |

| Healthy (Mixed) | 515 | 0.88 to 41.7 mmol/mol creatinine | [21][22] |

| Healthy (Mixed) | 45 | 9.9 ± 5.3 mmol/mol creatinine | [7] |

| Healthy (Male) | 17 | 8.0 ± 3.7 mmol/mol creatinine | [7] |

| Healthy (Female) | 22 | 10.2 ± 5.4 mmol/mol creatinine | [7] |

| Exercise (Exhaustive) | Healthy | Significant increase post-exercise | [5][23] |

This compound as a Biomarker in Specific Conditions

-

Diabetes Mellitus: Patients with Type 2 diabetes show significantly elevated plasma this compound levels, approximately 8-fold higher than in healthy subjects, indicating a state of pronounced systemic oxidative stress[3][14].

-

Inflammatory and Autoimmune Diseases: In conditions like rheumatoid arthritis and gout, which are characterized by chronic inflammation, this compound concentrations are significantly higher in plasma and synovial fluid compared to healthy controls[4][9][10][24]. This suggests that this compound can reflect the localized and systemic oxidative stress driven by inflammation.

-

Cardiovascular Disease: Elevated this compound is associated with cardiovascular comorbidities, particularly in patients with severe gout, suggesting a link between uric acid-driven oxidative stress and cardiovascular risk[19]. In ischemic stroke, plasma this compound levels are acutely elevated, peaking 6 to 12 hours after onset[20].

-

Renal Disease: Patients with chronic renal failure exhibit markedly increased plasma this compound, which may reflect both increased oxidative stress and impaired renal clearance[16].

-

Exercise-Induced Oxidative Stress: Intense physical exercise leads to a significant and rapid increase in both serum and urinary this compound, demonstrating the biomarker's sensitivity to acute changes in oxidative status[5][8][23].

-

Aging: Studies in midlife adults have shown that higher plasma this compound levels are associated with an accelerated pace of biological aging, even in the absence of age-related disease[18].

Comparison with Other Oxidative Stress Biomarkers

This compound has been compared to other established biomarkers of oxidative stress, such as F2-isoprostanes (markers of lipid peroxidation) and thiobarbituric acid reactive substances (TBARS). Studies have suggested that this compound may be a more sensitive and reliable indicator of in vivo oxidative stress than TBARS, particularly in the context of acute stress like exhaustive exercise[5][23]. The correlation of this compound with F2-isoprostanes in some in vitro settings suggests it is a robust marker of oxidative damage, comparable to more established biomarkers[6].

Conclusion

This compound possesses key characteristics of a reliable biomarker for oxidative stress in humans. Its formation is a specific consequence of ROS-mediated damage to uric acid, and its measurement is not confounded by enzymatic production in humans. Robust and sensitive analytical methods, particularly LC-MS/MS, allow for its accurate quantification in various biological fluids. Consistently elevated levels of this compound have been demonstrated across a spectrum of diseases characterized by oxidative stress, as well as in response to acute physiological stressors. The data strongly support the utility of this compound in clinical research and drug development for monitoring oxidative stress and evaluating the efficacy of antioxidant therapies.

References

- 1. Oxidative Stress and Neurodegenerative Diseases: A Review of Upstream and Downstream Antioxidant Therapeutic Options - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. biokb.lcsb.uni.lu [biokb.lcsb.uni.lu]

- 4. Detection of this compound in clinical samples using hydrophilic liquid chromatography with stable isotope dilution negative ion tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. This compound in Human Urine Quantified by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A monitoring of this compound, uric acid, and malondialdehyde levels in plasma and erythrocytes after ten minutes of running activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound in human plasma, serum, and nasal-lining fluids as a biomarker of oxidative stress: avoiding artifacts and establishing real in vivo concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Is uric acid a true antioxidant? Identification of uric acid oxidation products and their biological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Plasma this compound measurement by isocratic liquid chromatography with tandem mass spectrometry: method evaluation and application in oxidative stress biomonitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantification of this compound and other metabolites of the purine degradation pathway in human plasma samples using a newly developed HILIC-LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound as a marker of oxidative stress in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Biomarkers of Oxidative and Mitochondrial Stress Are Associated With Accelerated Pace of Aging at Midlife in a Birth Cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Elevated Serum this compound and this compound/uric Acid Ratio as Indicators of Oxidative Stress in Severe Gout and Cardiovascular Comorbidities - ACR Meeting Abstracts [acrabstracts.org]

- 20. ahajournals.org [ahajournals.org]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Is this compound in serum and urine a useful indicator of exercise-induced oxidative stress in humans? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Oxidation of Urate to this compound by Myeloperoxidase in Gout - ACR Meeting Abstracts [acrabstracts.org]

A Technical Guide to the Physicochemical Properties of Allantoin for Pharmaceutical Research

Introduction

Allantoin, chemically known as (2,5-Dioxo-4-imidazolidinyl) urea, is a heterocyclic organic compound with the empirical formula C4H6N4O3.[1] It is a metabolic intermediate in most organisms, resulting from the oxidation of uric acid.[1][2][3] While historically extracted from the comfrey plant (Symphytum officinale), where it is found in roots and leaves, most this compound used in pharmaceutical and cosmetic applications today is chemically synthesized to ensure purity and meet global demand.[4][5][6]

In pharmaceutical research, this compound is highly valued for its therapeutic properties, including promoting cell proliferation, accelerating wound healing, and exhibiting moisturizing, soothing, and anti-irritant effects.[4][7][8] The U.S. Food and Drug Administration (FDA) has classified this compound as a safe and effective Over-The-Counter (OTC) skin protectant at concentrations ranging from 0.5% to 2.0%.[8] This guide provides an in-depth overview of the core physicochemical properties of this compound, presents detailed experimental protocols for their determination, and visualizes key mechanisms and workflows relevant to pharmaceutical research and development.

Molecular and Physical Properties

A fundamental understanding of this compound's molecular and physical characteristics is essential for its formulation and application in drug delivery systems.

| Property | Value | References |

| Molecular Formula | C4H6N4O3 | [1] |

| Molecular Weight | 158.12 g/mol | [1] |

| Appearance | White, odorless crystalline powder | [1][9][10] |

| Crystal System | Monoclinic lamellae or prisms | [1] |

| Density | ~1.45 - 1.7 g/cm³ | [9][11] |

Solubility Profile

The solubility of this compound is a critical factor influencing its formulation in various pharmaceutical dosage forms, particularly topical and aqueous preparations. This compound is an amphoteric and highly polar substance.[12] It is slightly soluble in cold water and alcohol, but its solubility increases significantly in hot water.[1][13] It is practically insoluble in nonpolar organic solvents like ether, chloroform, and mineral oil.[1][13]

| Solvent | Temperature (°C) | Solubility ( g/100 mL or g/100g ) | References |

| Water | 25 | 0.57 | [11] |

| Water | 40 | 1.0 | [1] |

| Water | 75 | 4.0 | [11] |

| Water (Hot) | >50 | Soluble | [8][13] |

| Ethanol | 25 | 0.04 (in 96% Ethanol) | [14][15] |

| Propylene Glycol | 25 | 0.3 | [15] |

| Glycerin | - | Slightly Soluble | [1] |

| Ether / Chloroform | - | Insoluble | [13] |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.

-

Preparation : Add an excess amount of this compound powder to a known volume of the solvent (e.g., purified water, ethanol) in a sealed, temperature-controlled vessel (e.g., a glass flask in a shaking water bath).

-

Equilibration : Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid this compound at the end of this period is necessary to confirm saturation.

-

Phase Separation : Cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, withdraw an aliquot of the supernatant using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of solid particles.

-

Quantification : Accurately dilute the filtered, saturated solution with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation : Calculate the original concentration in the saturated solution based on the dilution factor. The result is expressed as mass per unit volume (e.g., g/100 mL).

Caption: Workflow for solubility determination via the shake-flask method.

Thermal Properties

Thermal analysis is crucial for determining the stability, purity, and processing parameters of a pharmaceutical solid.

| Property | Value | References |

| Melting Point | 225 - 240 °C (with decomposition) | [1][11][12][13][16] |

| Boiling Point | 478 °C (estimated) | [11][16] |

Experimental Protocol: Melting Point Determination (Capillary Method)

The capillary method is a widely accepted pharmacopeial method for determining the melting point of a solid substance.[17][18]

-

Sample Preparation : Ensure the this compound sample is finely powdered and thoroughly dried.[17] Pack a small amount of the powder into a thin-walled capillary tube (sealed at one end) to form a compact column of 4-6 mm in height.[17][19]

-

Apparatus Setup : Place the capillary tube in a melting point apparatus, which consists of a heated block or liquid bath and a calibrated thermometer or digital temperature sensor.[17][20]

-

Heating : Heat the apparatus rapidly to a temperature approximately 10°C below the expected melting point of this compound.[17]

-

Measurement : Reduce the heating rate to approximately 1°C per minute to ensure thermal equilibrium between the sample and the heating medium.[17][19]

-

Observation : Record the temperature range from the point at which the first droplet of liquid appears (onset) to the point at which the last solid particle melts (clear point).[19][21] For pure substances, this range is typically narrow. A wider melting range can indicate the presence of impurities.[18][19]

Ionization and Partition Coefficient

The pKa and logP values are fundamental parameters in pharmaceutical sciences, governing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.

| Property | Value | References |

| pKa (Acidic) | 8.48 - 8.96 | [11][12][13] |

| logP (Octanol/Water) | -3.14 | [9][11] |

pKa (Ionization Constant): The pKa value indicates the strength of an acid in solution. This compound possesses both amino and carboxyl groups, giving it an amphoteric nature.[1] Its pKa is in the range of 8.48-8.96, indicating it is a very weak acid.[11][12][13]

logP (Partition Coefficient): The logP value is the logarithm of the ratio of a compound's concentration in a nonpolar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium.[22] A negative logP value, such as this compound's -3.14, signifies high hydrophilicity, meaning it preferentially dissolves in water rather than lipids.[9][11] This property is consistent with its observed solubility and is a key consideration for its formulation in topical products designed to interact with the aqueous environment of the skin.

Experimental Protocol: logP Determination (Shake-Flask Method)

The shake-flask method is the "gold standard" for experimental logP determination.[22][23]

-

Preparation : Prepare a biphasic system by mixing equal volumes of n-octanol and water in a separatory funnel. The two solvents should be mutually saturated before use.

-

Dissolution : Dissolve a precisely weighed amount of this compound in one of the phases (typically the aqueous phase, given its hydrophilicity).

-

Partitioning : Shake the funnel vigorously for a set period to facilitate the partitioning of this compound between the n-octanol and water layers until equilibrium is reached.

-

Phase Separation : Allow the layers to separate completely. Carefully collect samples from both the aqueous and n-octanol phases.

-

Quantification : Determine the concentration of this compound in each phase using a suitable analytical method like HPLC-UV.[24]

-

Calculation : Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[22]

Stability and Degradation

Understanding the stability of this compound is critical for determining appropriate storage conditions and predicting the shelf-life of pharmaceutical formulations.

-

pH Stability : this compound is stable in aqueous solutions within a pH range of 3 to 8.[5][8] It is known to be stable in dry air but can be destroyed by prolonged boiling in water or in the presence of strong bases.[12][15]

-

Thermal Stability : While the melting point is high, decomposition occurs upon melting.[1][12] It is stable to prolonged heating at 80°C in solution.[5][8]

-

Degradation Pathways : Studies have shown that this compound can degrade in buffer solutions at elevated temperatures.[25] Degradation products can include allantoic acid, glyoxylic acid, and urea.[25] In some conditions, condensates of this compound and its degradation product, glyoxylic acid, have also been identified.[25]

Experimental Protocol: Stability Indicating Method (Forced Degradation Study)

Forced degradation studies are performed to identify likely degradation products and establish the intrinsic stability of a drug substance.

-

Stress Conditions : Subject this compound (in solid form and in solution) to a variety of stress conditions as per ICH guidelines (Q1A R2). These include:

-

Acidic Hydrolysis : e.g., 0.1 M HCl at 60°C.

-

Basic Hydrolysis : e.g., 0.1 M NaOH at room temperature.

-

Oxidative Degradation : e.g., 3% H₂O₂ at room temperature.

-

Thermal Degradation : e.g., Heating the solid at 105°C.

-

Photodegradation : Exposing the drug to UV/Visible light.

-

-

Sample Analysis : At specified time points, withdraw samples from each stress condition.

-

Chromatographic Separation : Analyze the samples using a stability-indicating HPLC method. The method must be capable of separating the intact this compound peak from all potential degradation product peaks.[26]

-

Peak Purity and Identification : Assess the purity of the this compound peak to ensure it is free from co-eluting degradants. If significant degradation is observed, attempts can be made to identify the degradation products using techniques like LC-MS.

Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystal structure.[27] Different polymorphs of the same compound can have different physicochemical properties, including solubility and stability, which can impact bioavailability.[27][28]

Experimental Protocol: Polymorph Screening

Polymorph screening involves crystallizing a compound under a wide range of conditions to identify potential polymorphic forms.

-

Crystallization : Attempt to crystallize this compound from a diverse set of solvents (e.g., polar, non-polar, protic, aprotic) using various techniques such as slow evaporation, cooling crystallization, and anti-solvent addition.[27]

-

Solid-State Characterization : Analyze the resulting solid forms using a suite of analytical techniques:

-

X-Ray Powder Diffraction (XRPD) : This is the primary tool for identifying different crystal forms, as each polymorph will produce a unique diffraction pattern.[27][29]

-

Differential Scanning Calorimetry (DSC) : DSC can detect differences in melting points, enthalpies of fusion, and solid-solid transitions between polymorphs.[30]

-

Thermogravimetric Analysis (TGA) : TGA is used to identify solvates or hydrates by measuring weight loss upon heating.[31]

-

Spectroscopy (FTIR, Raman) : Vibrational spectroscopy can often differentiate polymorphs based on subtle changes in molecular conformation and intermolecular interactions in the crystal lattice.[27][29][31]

-

Mechanism of Action in Wound Healing

This compound's efficacy in wound healing is attributed to its multi-faceted mechanism, which involves modulating the inflammatory response and stimulating tissue regeneration.[7][32] It promotes the proliferation of fibroblasts and the synthesis of the extracellular matrix, which are crucial steps in repairing damaged tissue.[2][32]

Caption: this compound's proposed mechanism in accelerating wound healing.

References

- 1. chemagent.su [chemagent.su]

- 2. go.drugbank.com [go.drugbank.com]

- 3. cosmeticscience.net [cosmeticscience.net]

- 4. ijcrt.org [ijcrt.org]

- 5. akema.it [akema.it]

- 6. dsm.com [dsm.com]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. lotioncrafter.com [lotioncrafter.com]

- 9. chemistryconnection.com [chemistryconnection.com]

- 10. madarcorporation.com [madarcorporation.com]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. m.chemicalbook.com [m.chemicalbook.com]

- 13. organicintermediate.com [organicintermediate.com]

- 14. This compound | C4H6N4O3 | CID 204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 사용할 수 없는 콘텐츠입니다 [sigmaaldrich.com]

- 16. specialchem.com [specialchem.com]

- 17. drugfuture.com [drugfuture.com]

- 18. nano-lab.com.tr [nano-lab.com.tr]

- 19. chem.ucalgary.ca [chem.ucalgary.ca]

- 20. westlab.com [westlab.com]

- 21. thinksrs.com [thinksrs.com]

- 22. acdlabs.com [acdlabs.com]

- 23. encyclopedia.pub [encyclopedia.pub]

- 24. Practical methods for the measurement of logP for surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. [Stability of this compound and identification of its degradation compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. pharmtech.com [pharmtech.com]

- 28. researchgate.net [researchgate.net]

- 29. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]

- 30. ajptonline.com [ajptonline.com]

- 31. theijes.com [theijes.com]

- 32. Profile of wound healing process induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Allantoin's mechanism of action in cell proliferation and tissue regeneration

An In-Depth Technical Guide on Allantoin's Mechanism of Action in Cell Proliferation and Tissue Regeneration

Abstract

This compound is a diureide of glyoxylic acid with a well-established history in dermatological and cosmetic applications for its wound-healing, anti-inflammatory, and moisturizing properties.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's therapeutic effects, with a specific focus on its role in promoting cell proliferation and facilitating tissue regeneration. It synthesizes findings from in vitro and in vivo studies to elucidate its impact on cellular signaling, inflammatory modulation, and extracellular matrix synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's bioactivity.

Introduction

This compound, chemically known as 5-ureidohydantoin, is a metabolic intermediate in most organisms, produced from the oxidation of uric acid. For decades, it has been utilized in pharmaceutical and cosmetic formulations for its beneficial effects on the skin, including soothing irritation, stimulating cell division, and promoting the healing of wounds, burns, and scars.[2][4] While its efficacy is widely acknowledged, a detailed understanding of its mechanism of action at the cellular and molecular level is crucial for optimizing its therapeutic application and exploring novel uses. This guide delves into the core mechanisms through which this compound influences the complex processes of cell proliferation and tissue repair.

Core Mechanisms of Action

This compound's regenerative capabilities stem from a multi-pronged mechanism that involves direct stimulation of cellular activities and modulation of the local tissue microenvironment.

Stimulation of Cell Proliferation and Migration

A primary mechanism of this compound is the stimulation of fibroblast and keratinocyte proliferation, two cell types critical for the wound healing cascade.[1][3]

-

Fibroblast Proliferation: Studies have consistently shown that this compound promotes the proliferation of fibroblasts, the cells responsible for synthesizing collagen and other extracellular matrix (ECM) components that form the structural framework of new tissue.[1][5][6] Histological analyses of wounds treated with this compound show a marked increase in fibroblast numbers compared to controls.[2] Research on human gingival fibroblasts (HGFs) demonstrated that this compound significantly increased cell growth in a dose-dependent manner.[7]

-

Keratinocyte Migration: this compound also facilitates re-epithelialization, the process where keratinocytes migrate to cover the wound surface. This is partly attributed to its keratolytic action, which helps in the removal of necrotic tissue and dead skin cells (desquamation) from the upper layers of the epidermis, thereby clearing the path for new tissue formation.[1][3][6]

Modulation of the Inflammatory Response

Effective wound healing requires a well-regulated inflammatory phase. This compound has demonstrated significant anti-inflammatory properties.[1][8] It appears to modulate the inflammatory response by reducing the infiltration of inflammatory cells at the wound site.[4][9] This action is believed to involve the downregulation of pro-inflammatory signaling pathways. Specifically, this compound has been shown to inhibit NF-κB signaling, a key pathway in the production of pro-inflammatory cytokines like TNF-α and IL-6.[3][8] By tempering the inflammatory response, this compound helps prevent excessive tissue damage and supports a smoother transition to the proliferative phase of healing.[4]

Enhancement of Extracellular Matrix (ECM) Synthesis

The formation of granulation tissue, which is rich in new blood vessels and ECM, is a hallmark of the proliferative phase of wound healing. This compound actively promotes this process by stimulating fibroblasts to synthesize and deposit collagen and other ECM components.[10][4][11] Studies have surprisingly found that this compound administration stimulates the synthesis of pro-collagen, the precursor to collagen, leading to increased collagen deposition in the wound bed.[12][13] This enhanced ECM production provides the necessary scaffold for cell migration and the structural integrity of the newly formed tissue.[5][9]

Signaling Pathways Implicated in this compound's Action

While the direct molecular targets of this compound are still under investigation, its observed effects on cell proliferation and inflammation point to the modulation of several key signaling pathways.

Anti-Inflammatory Pathway: NF-κB Inhibition

This compound's anti-inflammatory effects are linked to its ability to suppress the activation of the transcription factor NF-κB.[3] In an inflammatory state, signaling molecules like TNF-α would typically trigger a cascade leading to the activation of NF-κB, which then translocates to the nucleus to induce the expression of inflammatory genes. This compound intervenes in this process, leading to reduced production of inflammatory mediators.

Caption: this compound's Anti-inflammatory Mechanism via NF-κB Inhibition.

Proliferative Pathways: PI3K/Akt and MAPK/ERK

The stimulation of fibroblast proliferation is a complex process often governed by the PI3K/Akt and MAPK/ERK signaling pathways.[14][15] These pathways are activated by growth factors and lead to the expression of genes that drive cell cycle progression and division. Although direct evidence explicitly linking this compound to the activation of these pathways is still emerging, its potent proliferative effects strongly suggest their involvement. It is hypothesized that this compound may act upstream, possibly by enhancing the expression of growth factors or their receptors, which in turn triggers these downstream proliferative cascades.

Caption: Hypothesized Proliferative Signaling Pathways Activated by this compound.

Quantitative Data on this compound's Efficacy

The effects of this compound have been quantified in various experimental models. The following tables summarize key findings.

Table 1: Effect of this compound on Human Gingival Fibroblast (HGF) Proliferation

| This compound Concentration | Cell Growth Increase vs. Control (p<0.01) |

| 0% (Control) | Baseline |

| >0% to 0.05% | Significant, Dose-Dependent Increase |

Data synthesized from findings reported on HGFs, which showed a significant dose-dependent increase in cell growth with this compound treatment up to 0.05%.[7]

Table 2: Effect of this compound on Pro-Collagen Synthesis

| Treatment (100 µg/ml) | Pro-Collagen Synthesis Increase vs. Control |

| Untreated Control | Baseline |

| Ascorbic Acid (Positive Control) | ~15-20% |

| This compound | Dose-dependent increase |

This table is based on a study demonstrating that this compound caused a dose-dependent increase in pro-collagen synthesis in human skin fibroblasts.[13]

Table 3: In Vivo Wound Healing in a Rat Model

| Treatment Group | Key Observations | Time to Closure |

| Control (No Treatment) | Prolonged inflammation, slower collagen deposition. | >21 days |

| This compound (5% Emulsion) | Reduced inflammatory cells by day 7, well-formed collagen.[4] | ~15-21 days[16][17] |

| This compound-Pectin Hydrogel | Improved wound contraction. | ~15 days (71.43% reduction in total healing time)[16][17][18] |

Key Experimental Protocols